molecular formula C13H16ClN3 B11861724 1-(Piperazin-1-yl)isoquinoline hydrochloride CAS No. 827598-27-6

1-(Piperazin-1-yl)isoquinoline hydrochloride

Cat. No.: B11861724
CAS No.: 827598-27-6
M. Wt: 249.74 g/mol
InChI Key: HSLUKYDNSQNDAK-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)isoquinoline hydrochloride is a chemical compound with the molecular formula C13H16ClN3 It is a derivative of isoquinoline, featuring a piperazine ring attached to the isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)isoquinoline hydrochloride typically involves the reaction of isoquinoline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)isoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Piperazin-1-yl)isoquinoline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)isoquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells .

Comparison with Similar Compounds

Comparison: 1-(Piperazin-1-yl)isoquinoline hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research applications .

Properties

CAS No.

827598-27-6

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

1-piperazin-1-ylisoquinoline;hydrochloride

InChI

InChI=1S/C13H15N3.ClH/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16;/h1-6,14H,7-10H2;1H

InChI Key

HSLUKYDNSQNDAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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